molecular formula C13H8ClFO2S B1471092 2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid CAS No. 773108-36-4

2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid

Cat. No.: B1471092
CAS No.: 773108-36-4
M. Wt: 282.72 g/mol
InChI Key: VVDDRDCTWNHSMS-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid is an organic compound with the molecular formula C13H8ClFO2S It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a fluorobenzoic acid moiety

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2S/c14-8-4-6-9(7-5-8)18-11-3-1-2-10(15)12(11)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDDRDCTWNHSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)SC2=CC=C(C=C2)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid typically involves the reaction of 4-chlorothiophenol with 6-fluorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)sulfanyl]-6-fluorobenzoic acid
  • 2-[(4-Methylphenyl)sulfanyl]-6-fluorobenzoic acid
  • 2-[(4-Nitrophenyl)sulfanyl]-6-fluorobenzoic acid

Uniqueness

2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid is unique due to the presence of both a chlorophenyl group and a fluorobenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, characterized by the presence of a chlorophenyl group and a fluorobenzoic acid moiety, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

  • Molecular Formula : C13H9ClO2S
  • Molecular Weight : 252.72 g/mol
  • IUPAC Name : this compound

The compound's structure allows for interactions with various biological targets, which may lead to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. It is believed to interact with the active sites of certain enzymes, thereby blocking their activity. This inhibition can affect various cellular processes, including inflammation and cell proliferation.

1. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. The mechanism involves the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation:

Cell LineIC50 (µM)
HeLa0.69
HepG21.5
MCF-71.0

These results indicate that the compound may serve as a promising lead for the development of new anticancer agents.

2. Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory properties. It modulates signaling pathways involved in inflammation, potentially reducing inflammatory responses in various biological systems.

3. Antimicrobial Activity

The compound has also been studied for its antimicrobial effects. Preliminary investigations suggest that it can inhibit bacterial growth by interfering with cell wall synthesis, although further research is needed to elucidate the full spectrum of its antimicrobial activity.

Case Studies and Research Findings

A variety of studies have explored the biological activities of similar compounds, providing context for the potential applications of this compound:

  • Study on HDAC Inhibition : A study demonstrated that related compounds with similar structural motifs effectively inhibited HDACs, leading to increased histone acetylation and altered gene expression linked to cancer progression .
  • Antimicrobial Research : Another investigation highlighted the antimicrobial properties of sulfonyl derivatives, suggesting that modifications in the chemical structure could enhance efficacy against resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid
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